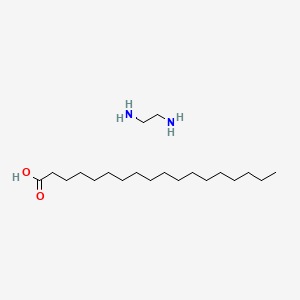
Einecs 246-401-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 246-401-6, also known as 2,4,6-trichlorophenol, is a chlorinated derivative of phenol. It is a white crystalline solid with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, antiseptics, and preservatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an excess of chlorine to achieve complete chlorination.
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced using a continuous chlorination process. This method involves the controlled addition of chlorine to phenol in a reactor, followed by purification steps to isolate the desired product. The purification process may include distillation and crystallization to obtain high-purity 2,4,6-trichlorophenol.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties and its use in developing antiseptics.
Industry: Utilized in the production of pesticides, wood preservatives, and fungicides.
Wirkmechanismus
The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
2,4,6-trichlorophenol can be compared with other chlorinated phenols such as:
2,4-dichlorophenol: Similar structure but with one less chlorine atom, leading to different reactivity and applications.
2,4,5-trichlorophenol: Another trichlorinated phenol with chlorine atoms in different positions, affecting its chemical properties and uses.
Uniqueness
2,4,6-trichlorophenol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its high reactivity and effectiveness as an intermediate in chemical synthesis make it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
24682-74-4 |
|---|---|
Molekularformel |
C20H44N2O2 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2-17H2,1H3,(H,19,20);1-4H2 |
InChI-Schlüssel |
AGZWCTVHYPLFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Verwandte CAS-Nummern |
21073-99-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

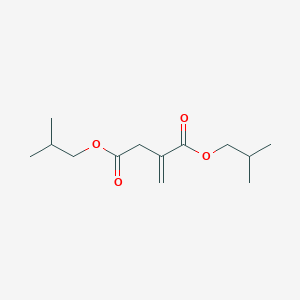


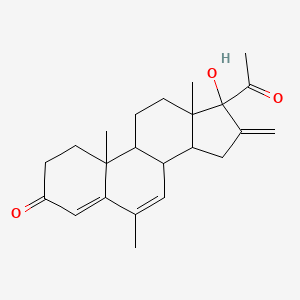
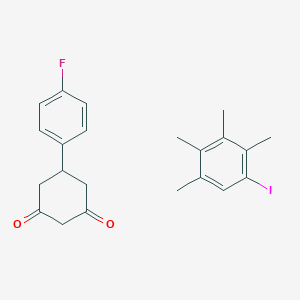
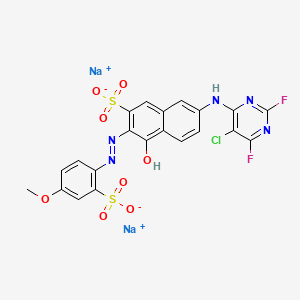

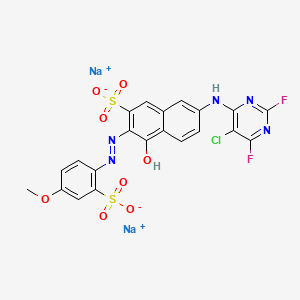
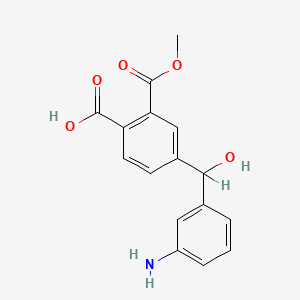
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)


